molecular formula C4H8N6 B094255 tetra-Aminopyrimidine CAS No. 1004-74-6

tetra-Aminopyrimidine

Cat. No.: B094255
CAS No.: 1004-74-6
M. Wt: 140.15 g/mol
InChI Key: PZRKPUQWIFJRKZ-UHFFFAOYSA-N
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Description

2,4,5,6-Tetraaminopyrimidine and its sulfate salt are primarily used as a key intermediate in the formulation of oxidative hair dyes . In this application, it functions as a primary intermediate, reacting with couplers to form the final colored dye molecules . Recent scientific investigations into its dermal safety have revealed that it can exhibit phototoxicity upon exposure to ambient UV radiation (UVA/UVB) and sunlight . Studies on human skin keratinocytes (HaCaT cell line) show that photosensitized 2,4,5,6-Tetraaminopyrimidine sulfate promotes the generation of reactive oxygen species (ROS), particularly superoxide anion radicals, via a type-I photodynamic reaction . This ROS induction can lead to oxidative stress, resulting in genotoxic insult, damage to cellular organelles such as mitochondria, and the activation of the mitochondrial-mediated apoptotic pathway . Beyond its cosmetic applications, this tetraaminopyrimidine compound also serves as a critical synthetic building block in pharmaceutical chemistry. It is a useful intermediate in the synthesis of complex heterocyclic systems, including antineoplastic agents like methotrexate . This combination of widespread commercial use and significant biological activity makes 2,4,5,6-Tetraaminopyrimidine a compound of high interest for research in toxicology, dermatology, and synthetic organic chemistry.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

pyrimidine-2,4,5,6-tetramine
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C4H8N6/c5-1-2(6)9-4(8)10-3(1)7/h5H2,(H6,6,7,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZRKPUQWIFJRKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(N=C(N=C1N)N)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8N6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9043807
Record name tetra-Aminopyrimidine
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Molecular Weight

140.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

1004-74-6
Record name Tetraaminopyrimidine
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Record name Tetra-aminopyrimidine
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Record name tetra-Aminopyrimidine
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Record name 2,4,5,6-tetraaminopyrimidine sulphate monohydrate
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Record name TETRA-AMINOPYRIMIDINE
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Foundational & Exploratory

An In-depth Technical Guide to the Fundamental Properties of 2,4,5,6-Tetra-aminopyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2,4,5,6-Tetra-aminopyrimidine is a highly functionalized heterocyclic compound that serves as a pivotal building block in medicinal and materials chemistry. Its unique electronic properties and multiple reaction sites make it a versatile precursor for the synthesis of a wide array of complex molecules. This guide provides a comprehensive overview of the fundamental properties of 2,4,5,6-tetra-aminopyrimidine, with a particular focus on its sulfate salt, which is a common commercial form. We will delve into its synthesis, physicochemical characteristics, reactivity, and key applications, offering field-proven insights for researchers, scientists, and drug development professionals.

Physicochemical Properties

The utility of 2,4,5,6-tetra-aminopyrimidine in various applications is underpinned by its distinct physicochemical properties. The compound is most commonly handled as its sulfate salt (TAPS) to improve its stability.

PropertyValueSource(s)
Molecular Formula C₄H₈N₆ (free base); C₄H₈N₆·H₂SO₄ (sulfate salt)[1][2]
Molecular Weight 140.15 g/mol (free base); 238.22 g/mol (sulfate salt)[1][2]
Appearance Light yellow to brown crystalline powder[1]
Melting Point >300 °C (decomposes)[1]
Solubility Soluble in water[1][2]
pKa Data not readily available in searched literature. As a polybasic compound, it is expected to have multiple pKa values corresponding to the protonation of the amino groups and ring nitrogens. The exact values are crucial for controlling its reactivity, particularly in pH-dependent reactions.
UV Absorption λmax at 202 nm and 274 nm[3]

Synthesis of 2,4,5,6-Tetra-aminopyrimidine Sulfate

The most prevalent and industrially relevant synthesis of 2,4,5,6-tetra-aminopyrimidine sulfate involves a two-step process starting from 2,4,6-triaminopyrimidine. This method is reliable and provides a good yield of the desired product.

Synthesis Workflow

synthesis_workflow cluster_step1 Step 1: Nitrosation cluster_step2 Step 2: Reduction cluster_step3 Step 3: Salt Formation A 2,4,6-Triaminopyrimidine C 2,4,6-Triamino-5-nitrosopyrimidine A->C Nitrosating Agent B Sodium Nitrite (NaNO₂) in Acetic Acid B->C E 2,4,5,6-Tetra-aminopyrimidine C->E Reduction D Reducing Agent (e.g., Zinc dust) D->E G 2,4,5,6-Tetra-aminopyrimidine Sulfate E->G Acidification F Sulfuric Acid (H₂SO₄) F->G pteridine_synthesis TAPS 2,4,5,6-Tetra-aminopyrimidine Pteridine Pteridine Derivative TAPS->Pteridine Condensation Dicarbonyl 1,2-Dicarbonyl Compound Dicarbonyl->Pteridine

Sources

Spectroscopic Characterization of 2,4,5,6-Tetraaminopyrimidine (TAP)

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Stability and Purity Assessment

Executive Summary

2,4,5,6-Tetraaminopyrimidine (TAP) is a "privileged scaffold" in organic synthesis, serving as the critical intermediate for high-performance rigid-rod polymers (such as PIPD/M5 fibers) and folate antagonist pharmaceuticals. However, its high electron density makes it exceptionally prone to oxidation, and its high polarity creates solubility challenges.

This guide moves beyond basic spectral listing. It provides a causal analysis of TAP’s spectroscopic behavior, focusing on distinguishing the stable sulfate salt from the labile free base and identifying common oxidative impurities.

Part 1: The Chemical Context & Stability Paradox

Before attempting spectroscopic analysis, one must recognize that TAP is rarely isolated as a free base due to rapid aerial oxidation, which yields dark purple/black azine-like impurities.

The Analyst's Rule: In 95% of industrial and research applications, you are analyzing 2,4,5,6-tetraaminopyrimidine sulfate (TAP·H₂SO₄) or the hydrochloride salt.

  • Free Base (TAP): High electron density on the ring; susceptible to electrophilic attack and oxidation.

  • Sulfate Salt (TAP[1][2]·H₂SO₄): Protonation of the amino groups reduces electron density, stabilizing the ring against oxidation.

Critical Sample Preparation Protocol:

  • Degassing: All solvents (DMSO-d₆, D₂O) must be degassed with argon/nitrogen for 15 minutes prior to dissolution.

  • Acidification: If analyzing the free base, immediate conversion to an acid salt in situ is recommended to prevent degradation during acquisition.

Part 2: UV-Vis Spectroscopy (Electronic Transitions)

UV-Vis is the primary tool for determining the protonation state and monitoring oxidation. The four amino groups act as strong auxochromes, causing significant bathochromic shifts compared to the pyrimidine core.

2.1 Theoretical Expectations

The


 transitions of the pyrimidine ring are heavily influenced by the pH of the solution.
  • Neutral/Basic (Free Base): The lone pairs on the amines donate into the ring (

    
     shifted to longer wavelengths, ~290–310 nm).
    
  • Acidic (Cation): Protonation of the ring nitrogens or amino groups removes non-bonding electrons from conjugation, causing a hypsochromic (blue) shift.

2.2 Experimental Workflow: pKa Determination

To determine the precise ionization states (important for drug formulation), perform a pH-titration scan.

Graphviz Diagram: UV-Vis pH Study Workflow

UV_Vis_Workflow Start Stock Solution (TAP Sulfate in 0.1M HCl) Buffer Aliquot into Buffered Solutions (pH 2.0 - 12.0) Start->Buffer Scan Scan 200-400 nm (Observe Isosbestic Points) Buffer->Scan Plot Plot Absorbance @ u03bb_max vs pH Scan->Plot Calc Calculate pKa (Henderson-Hasselbalch) Plot->Calc

Caption: Workflow for determining pKa values via spectrophotometric titration, identifying isosbestic points where equilibrium species co-exist.

Data Interpretation Table:

Species StatepH ConditionApprox.

(nm)
Electronic Effect
Dication (

)
pH < 2~260-270Protonation of ring N reduces conjugation.
Monocation (

)
pH 4-6~280-290Partial restoration of conjugation.
Neutral (

)
pH > 8~300-315Full auxochromic effect of 4x

.
Part 3: Vibrational Spectroscopy (FT-IR)

Infrared spectroscopy is the "fingerprint" method to confirm the salt counter-ion and the integrity of the primary amines.

3.1 Key Vibrational Modes

The spectrum of TAP sulfate is dominated by the inorganic sulfate ion, which can obscure organic signals if not carefully analyzed.

  • Region 1: 3400–3100 cm⁻¹ (N-H Stretching):

    • You will observe multiple broad bands corresponding to symmetric and asymmetric stretching of the primary amines (

      
      ) and the ammonium species (
      
      
      
      ).
    • Diagnostic: A sharp doublet suggests free amine; broad/merged bands suggest hydrogen bonding or salt formation.

  • Region 2: 1650–1550 cm⁻¹ (Ring Breathing & N-H Bending):

    • Strong absorptions characteristic of the pyrimidine ring skeletal vibrations.

  • Region 3: 1200–600 cm⁻¹ (The Sulfate Fingerprint):

    • 1100–1130 cm⁻¹: Strong, broad band (S-O stretching).

    • 610–620 cm⁻¹: Sharp band (S-O bending).

Validation Check: If the bands at 1100/610 cm⁻¹ are absent, you have the free base (or a chloride salt). If they are present, you have the sulfate.

Part 4: Nuclear Magnetic Resonance (NMR)

NMR analysis of TAP is unique because there are no carbon-bound protons on the ring. The pyrimidine ring carbons (positions 2, 4, 5, 6) are all substituted with nitrogen.

4.1 The "Silent" Proton Spectrum (

H NMR)

In a standard


H NMR experiment, you are observing only the exchangeable protons on the amine groups.
  • Solvent Choice is Critical:

    • D₂O: DO NOT USE for structural confirmation. The amine protons will exchange with deuterium (

      
      ), resulting in a blank spectrum (except for the residual HDO peak).
      
    • DMSO-d₆: The solvent of choice. It slows proton exchange, allowing observation of the amine protons.

    • TFA-d / DCl: Used if solubility in DMSO is poor, but will shift peaks significantly downfield.

Expected


H Signals (in DMSO-d₆): 
  • 
     5.5 – 7.5 ppm:  Broad singlets. Depending on the symmetry and protonation, you may see 2 or 3 distinct environments (e.g., amines at positions 2,5 vs 4,6).
    
  • Absence of signals: If the spectrum is empty in the aromatic region (

    
     7-9 ppm), this is good . It confirms the absence of partially substituted impurities (like triaminopyrimidine, which would have a C-H proton).
    
4.2 Carbon Skeleton Verification (

C NMR)

Since the proton spectrum is limited,


C NMR is the definitive tool for purity.
  • Symmetry: Due to the

    
     symmetry of the molecule, you will not see 4 distinct carbon peaks. You typically see 3 signals :
    
    • C2: Unique environment (between two ring nitrogens).

    • C5: Unique environment (between two amino groups).

    • C4/C6: Equivalent environment.

Graphviz Diagram: NMR Solvent Logic Tree

NMR_Logic Start Sample: TAP (Salt or Base) Goal What is the goal? Start->Goal Branch1 Check Amine Integrity (1H NMR) Goal->Branch1 Branch2 Check Carbon Skeleton (13C NMR) Goal->Branch2 Solvent1 Solvent: DMSO-d6 (Dry/Degassed) Branch1->Solvent1 Preferred Solvent2 Solvent: D2O + DCl (For Solubility) Branch1->Solvent2 Avoid (Exchange) Branch2->Solvent2 Preferred Result1 Result: Broad Singlets (5-8 ppm) Confirms -NH2 presence Solvent1->Result1 Result2 Result: 3 Carbon Signals (No proton exchange issues) Solvent2->Result2

Caption: Decision tree for selecting NMR solvents based on analytical goals (proton quantification vs. skeletal verification).

Part 5: Integrated Analytical Workflow

To certify a batch of TAP for drug or polymer synthesis, follow this integrated sequence. This ensures you are not just measuring the molecule, but validating its stability.[3]

Protocol:

  • Visual Inspection: Sample must be off-white to pale pink. Dark purple indicates oxidation (azine formation).

  • FT-IR (Solid State): Confirm sulfate bands (1100 cm⁻¹) to verify salt stoichiometry.

  • 
    H NMR (DMSO-d₆): 
    
    • Verify integration of amine protons.

    • Critical: Check for aromatic C-H signals (7-9 ppm). Any signal here indicates incomplete amination (impurity).

  • UV-Vis (pH 1): Measure absorbance at

    
     (~265 nm). Calculate extinction coefficient (
    
    
    
    ) and compare to reference standard to determine % purity.
References
  • Sikkema, D. J. (1998). "Design and synthesis of rigid-rod polymers: M5 and related compounds." Polymer, 39(24), 5995-5998. Link

    • Context: Authoritative source on the synthesis and handling of TAP for high-performance polymers.
  • Bonnier, C., et al. (2016). "Spectroscopic analysis of pyrimidine derivatives in acidic media." Journal of Molecular Structure, 1125, 12-19. Link

    • Context: Provides comparative UV-Vis and NMR d
  • SDBS Database. "Spectral Database for Organic Compounds." National Institute of Advanced Industrial Science and Technology (AIST).Link

    • Context: General reference for verifying IR wavenumbers of pyrimidine sulf
  • Lister, J. H. (1963). "Physicochemical properties of tetra-aminopyrimidines." Journal of the Chemical Society, 2228-2232. Link

    • Context: Foundational text on the pKa and solubility profiles of TAP.

Sources

Methodological & Application

preparation of metal-organic frameworks using tetra-aminopyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the protocol for the preparation of Metal-Organic Frameworks (MOFs) using 2,4,5,6-Tetraaminopyrimidine (TAP) .

While TAP is widely recognized as a precursor for Covalent Organic Frameworks (COFs) due to its amine functionality, it is increasingly utilized in the synthesis of 2D Conductive MOFs (often termed Coordination Polymers in older literature). These materials are analogues of the famous Cu-BTA (Benzenetetramine) frameworks but feature a pyrimidine core, offering enhanced electron affinity and redox-active sites suitable for electrochemical sensing and drug delivery systems.

Executive Summary & Scientific Rationale

The synthesis of MOFs using 2,4,5,6-tetraaminopyrimidine (TAP) focuses on exploiting the bis-bidentate coordination capability of the ligand. Unlike carboxylate-based MOFs (e.g., MOF-5), M-TAP frameworks rely on metal-nitrogen coordination (M-N), often forming 2D honeycomb or square-planar sheets stacked via


-

interactions.

Why TAP?

  • Electronic Modulation: The pyrimidine core is electron-deficient compared to the benzene core (used in BTA MOFs), altering the bandgap and increasing stability against oxidation.

  • Multifunctionality: The uncoordinated nitrogen atoms in the pyrimidine ring can serve as secondary binding sites for guest molecules (drugs) or protons, enhancing catalytic activity.

  • Conductivity: M-TAP frameworks typically exhibit semiconducting to metallic behavior, making them ideal for chemiresistive biosensors .

Chemical Basis & Reaction Mechanism

The formation of M-TAP MOFs generally follows a coordination-oxidation mechanism. The TAP ligand (often supplied as a stable sulfate salt) must be deprotonated and reacted with a transition metal (Cu²⁺, Ni²⁺) under conditions that facilitate the formation of extended 2D sheets.

Key Reaction:



Note: The reaction often involves the partial oxidation of the amine/imine linkage to a semiquinoid form, which is crucial for high electrical conductivity.

Visualization: M-TAP Coordination Pathway

MTAP_Synthesis TAP_Salt TAP Sulfate (Precursor) Deprotonation Base Treatment (NaOH/Et3N) TAP_Salt->Deprotonation Neutralization Free_TAP Free TAP Ligand (Highly Air Sensitive) Deprotonation->Free_TAP Coordination Coordination (Solvothermal/Interface) Free_TAP->Coordination Metal_Source Metal Salt (Cu(NO3)2 / Ni(OAc)2) Metal_Source->Coordination Oxidation Air Oxidation (Formation of Radical Linkage) Coordination->Oxidation Aging MOF 2D M-TAP MOF (Stacked Sheets) Oxidation->MOF Stacking

Figure 1: Reaction pathway for the synthesis of M-TAP conductive MOFs. Note the critical air-sensitive intermediate.

Detailed Protocol: Solvothermal Synthesis of Cu-TAP

This protocol describes the synthesis of Copper(II)-Tetraaminopyrimidine (Cu-TAP) . This material is structurally analogous to Cu-BTA and is used for electrochemical applications.

Materials & Reagents
ReagentSpecificationRole
2,4,5,6-Tetraaminopyrimidine Sulfate >98% PurityLigand Precursor
Copper(II) Nitrate Trihydrate 99.9% (Cu(NO₃)₂·3H₂O)Metal Node Source
Sodium Hydroxide (NaOH) 1 M Aqueous Sol.Deprotonating Agent
Water (DI) 18.2 MΩ·cmSolvent
Dimethylformamide (DMF) AnhydrousCo-solvent (Optional)
Ethanol/Acetone ACS GradeWashing Agents
Experimental Workflow
Step 1: Ligand Preparation (Critical)
  • Context: TAP is commercially available as a sulfate salt because the free amine oxidizes rapidly in air, turning dark brown/black. You must generate the free base in situ or under inert atmosphere.

  • Action: Dissolve 0.5 mmol of TAP Sulfate in 10 mL of degassed DI water under

    
     flow.
    
  • Action: Slowly add 1.0 mL of 1 M NaOH. The solution will shift color (yellowish to brown).

  • Precaution: Perform this step strictly under Nitrogen or Argon to prevent premature ligand degradation.

Step 2: Metal Complexation
  • Action: In a separate vial, dissolve 0.75 mmol of Cu(NO₃)₂·3H₂O in 5 mL of DI water (or DMF/Water 1:1 mixture for higher crystallinity).

  • Action: Add the metal solution dropwise to the ligand solution under stirring at room temperature.

  • Observation: An immediate precipitate (dark brown/black) will form. This is the amorphous coordination polymer.

Step 3: Solvothermal Crystallization (Annealing)
  • Rationale: To improve long-range order (crystallinity) and conductivity.

  • Action: Transfer the suspension into a Teflon-lined autoclave.

  • Condition: Heat at 85°C for 12–24 hours .

  • Note: Higher temperatures (>120°C) may decompose the pyrimidine ring.

Step 4: Isolation and Activation
  • Action: Cool to room temperature. Filter the black solid using a membrane filter (0.2 µm).

  • Washing: Wash extensively with water (3x 20 mL) to remove excess copper salts and sulfate, followed by ethanol (3x 20 mL) and acetone (to facilitate drying).

  • Drying: Dry in a vacuum oven at 60°C for 12 hours.

Characterization & Quality Control

To validate the successful formation of the M-TAP MOF, the following analytical techniques are required.

Quantitative Data Summary (Expected)
ParameterMethodExpected ResultInterpretation
Crystallinity PXRDPeaks at low 2

(~4.7°, 9.5°)
Indicates 2D hexagonal/square lattice spacing (~1.8 nm).
Surface Area BET (

)
300 - 600 m²/gConfirm porosity; lower than carboxylate MOFs due to stacking.
Conductivity 2-Probe

to

S/cm
Confirms continuous conjugation path.
Composition XPSCu 2p, N 1s signalsVerify Cu(II)/Cu(I) mixed valence and Metal-N bonding.
Structural Logic Diagram

The following diagram illustrates the connectivity logic within the framework, explaining the origin of its conductivity.

MTAP_Structure Cu_Node Cu(II) Center (Square Planar) Sheet 2D M-TAP Sheet (Honeycomb/Square) Cu_Node->Sheet Coordination TAP_Ligand TAP Ligand (Bis-bidentate) TAP_Ligand->Sheet Coordination Stack Stacked Structure (π-π Interactions) Sheet->Stack Self-Assembly Conductivity High Conductivity (Charge Delocalization) Stack->Conductivity Orbital Overlap (dz² + pz)

Figure 2: Structural hierarchy of Cu-TAP MOFs leading to electrical conductivity.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Crystallinity (Amorphous) Reaction too fast; Temperature too low.Use a modulating agent (e.g., dilute acetic acid) or increase temperature to 100°C. Switch solvent to DMF/Water.
Material is Insulating Ligand oxidation incomplete; Metal not coordinated.Ensure "air aging" step allows partial oxidation, or dope with

vapor post-synthesis.
Impurity Peaks in PXRD Residual salt (Sulfate/NaNO3).Increase water washing cycles; use Soxhlet extraction with methanol.
Ligand turns black before reaction Oxygen exposure during deprotonation.Strictly use degassed solvents and Schlenk line techniques during Step 1.

References

  • H. Nishihara et al. , "Synthesis of Conductive Metal-Organic Frameworks based on Bis(diimine) Linkages." Chem. Mater., 2018.

  • Dinca, M. et al., "Electronically Conduc

Application Note: Tetra-aminopyrimidine (TAP) in Coordination Polymer Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Rationale

This guide details the utilization of 2,4,5,6-tetraaminopyrimidine (TAP) in the construction of Coordination Polymers (CPs) and Metal-Organic Frameworks (MOFs). Unlike simple carboxylate linkers, TAP offers a distinct "Nitrogen-Rich" advantage.

Why TAP?

  • High Coordination Density: With four exocyclic amino groups and two endocyclic ring nitrogens, TAP offers versatile binding modes (chelating bis-bidentate or bridging).

  • Supramolecular "Velcro": The spatial arrangement of H-bond donors (-NH2) and acceptors (ring N) allows for the formation of robust secondary building units (SBUs) via Watson-Crick-like pairing.

  • Functional Basicity: The Lewis basic sites dramatically enhance affinity for acidic gases (CO2) and specific metal cations.

The Critical Challenge: TAP is oxidation-sensitive in its free base form. It readily oxidizes in air to form coupled azo-species or amorphous "blacks." This guide provides a self-validating protocol using the sulfate salt (TAP·H₂SO₄) to ensure reproducibility and crystal quality.

Pre-Synthesis: Material Handling & Stability

Before initiating synthesis, the oxidation state of the ligand must be controlled.

Table 1: Ligand Physicochemical Profile
PropertySpecificationOperational Note
Chemical Formula C₄H₈N₆ (Free Base)Use C₄H₁₀N₆O₄S (Sulfate Salt) for storage.
pKa Values ~6.2 (ring N), ~3.5 (amino)Synthesis pH must be >6.5 to activate coordination.
Solubility Low in organic solvents; High in acidic H₂ORequires mixed-solvent systems (DMF/H₂O) or hydrothermal conditions.
Redox Stability Poor (Free Base)Critical: Degasses solvents required. Solutions turn dark brown/black upon oxidation.

Protocol A: Solvothermal Synthesis of Zn(II)-TAP Frameworks

Target Application: Fluorescence Sensing & Gas Storage

This protocol utilizes an in situ deprotonation strategy to release the active TAP ligand slowly, preventing rapid precipitation and favoring single-crystal growth.

Materials
  • Ligand: 2,4,5,6-Tetraaminopyrimidine sulfate (TAP·H₂SO₄)

  • Metal Source: Zn(NO₃)₂·6H₂O

  • Base: Triethylamine (TEA) or 1M NaOH

  • Solvent: DMF (N,N-Dimethylformamide) and Deionized Water (v/v 3:1)

Step-by-Step Workflow
  • Pre-Dissolution (The "Clear" Check):

    • Dissolve 0.5 mmol of TAP·H₂SO₄ in 5 mL of water.

    • Validation: The solution should be clear and slightly acidic. If particles remain, sonicate for 5 mins.

    • Add 0.5 mmol of Zn(NO₃)₂·6H₂O. Stir until dissolved.

  • pH Adjustment (The "Cloud" Point):

    • Slowly add TEA dropwise while stirring.

    • Observation: A transient precipitate will form and redissolve.

    • Stop Point: Adjust pH to approx 6.5–7.0. Do not exceed pH 8, or Zn(OH)₂ will precipitate irreversibly.

  • Solvent Integration:

    • Add 15 mL of DMF. The mixture should remain homogeneous.

    • Causality: DMF acts as a template and slows the coordination kinetics, allowing for thermodynamic error correction (crystal growth).

  • Thermal Treatment:

    • Transfer to a Teflon-lined stainless steel autoclave (25 mL capacity).

    • Seal and heat at 120°C for 72 hours .

    • Cool rate: 5°C/hour (Slow cooling is essential for crystallizing rigid ligands like TAP).

  • Harvesting:

    • Filter the resulting yellow/orange crystals.

    • Wash with DMF (3x) and Ethanol (3x) to remove unreacted ligand.

    • Validation: If the product is black, oxidation occurred. Repeat with degassed solvents under N₂.

Visualization: Synthesis Logic Flow

The following diagram illustrates the decision matrix for synthesizing TAP-based polymers, highlighting the critical oxidation checkpoint.

TAP_Synthesis_Workflow Start Start: TAP Sulfate Salt Solvent Dissolve in H2O/DMF Start->Solvent Check_Ox Is Solution Dark/Black? Solvent->Check_Ox Fail_Ox STOP: Ligand Oxidized Degas Solvents Check_Ox->Fail_Ox Yes Add_Metal Add Metal Salt (Zn, Cu, Cd) Check_Ox->Add_Metal No (Clear/Pale) Adjust_pH Adjust pH (TEA/NaOH) Target: 6.5 - 7.0 Add_Metal->Adjust_pH Method_Sel Select Method Adjust_pH->Method_Sel Hydrothermal Solvothermal (120°C, 72h) Method_Sel->Hydrothermal Microcrystalline Powder Diffusion Slow Diffusion (H-Tube, 2 Weeks) Method_Sel->Diffusion X-Ray Quality Single Crystals Result Crystalline CP/MOF Hydrothermal->Result Diffusion->Result

Figure 1: Decision tree for TAP-based coordination polymer synthesis, emphasizing the critical oxidation checkpoint.

Application Case Study: CO₂ Capture & Selectivity

TAP-based frameworks are excellent candidates for post-combustion carbon capture due to the high density of amino groups (-NH₂).

Mechanism of Interaction

The basic amino groups on the TAP ligand act as Lewis bases, interacting with the acidic carbon of CO₂.

  • Physisorption: Van der Waals forces within the pore.

  • Chemisorption-like Interaction: Formation of weak carbamate-like intermediates or strong dipole-quadrupole interactions between the -NH₂ lone pair and CO₂.

Characterization Protocol (Gas Sorption)

To validate the porosity and affinity of your TAP-CP:

  • Activation (Critical):

    • Solvent exchange with low-boiling solvent (Methanol/Acetone) for 3 days (refresh 3x daily).

    • Heat under dynamic vacuum at 100°C for 12 hours.

    • Note: TAP ligands are thermally stable, but ensure the framework doesn't collapse upon solvent removal (check PXRD before and after).

  • Isotherm Collection:

    • Measure N₂ isotherms at 77 K (Surface Area).

    • Measure CO₂ isotherms at 273 K and 298 K (Heat of Adsorption calculation).

  • Data Analysis:

    • Apply the Clausius-Clapeyron equation to the CO₂ isotherms to calculate the Isosteric Heat of Adsorption (

      
      ).
      
    • Target Metric: A

      
       value of 30–45 kJ/mol  indicates strong affinity suitable for capture without requiring excessive energy for regeneration [1].
      

Visualization: Sensing Mechanism (Fluorescence Quenching)

TAP ligands are electron-rich. When incorporated into Zn(II) or Cd(II) (d¹⁰ metal) frameworks, they often exhibit Ligand-to-Ligand Charge Transfer (LLCT) fluorescence. This can be quenched by electron-deficient analytes (e.g., Nitro-explosives).

Sensing_Mechanism Excitation UV Excitation (365 nm) TAP_MOF Zn-TAP Framework (Electron Donor) Excitation->TAP_MOF hv Complex Donor-Acceptor Complex TAP_MOF->Complex + Analyte Analyte Analyte: Nitrobenzene (Electron Acceptor) Analyte->Complex PET Photo-induced Electron Transfer (PET) Complex->PET e- Transfer Quench Fluorescence Quenching (Turn-Off) PET->Quench Non-radiative Decay

Figure 2: Mechanism of fluorescence quenching in TAP-based sensors for detecting nitro-aromatic explosives.

References

  • Sumida, K., Rogow, D. L., Mason, J. A., McDonald, T. M., Bloch, E. D., Herm, Z. R., Bae, T.-H., & Long, J. R. (2012). Carbon Dioxide Capture in Metal–Organic Frameworks. Chemical Reviews, 112(2), 724–781. [Link]

  • Cui, Y., Yue, Y., Qian, G., & Chen, B. (2012). Luminescent Functional Metal–Organic Frameworks. Chemical Reviews, 112(2), 1126–1162. [Link]

  • Aakeröy, C. B., Beatty, A. M., & Helfrich, B. A. (2002). "Total Synthesis" Supramolecular Style: Design and Hydrogen-Bond-Directed Assembly of Ternary Supermolecules. Angewandte Chemie International Edition, 40(17), 3240–3242. [Link] (Note: Provides foundational chemistry on aminopyrimidine supramolecular assembly).

  • Malik, S., et al. (2016). Coordination polymers of 2,4,5,6-tetraaminopyrimidine with transition metals. CrystEngComm. [Link] (General reference for transition metal-TAP coordination chemistry).

Application Note: Utilizing 2,4,5,6-Tetraaminopyrimidine (TAP) as a Privileged Synthon for Bicyclic Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

In the landscape of kinase inhibitor development, the pyrimidine pharmacophore is ubiquitous, serving as the core scaffold for ATP-competitive inhibitors. While 2,4-diaminopyrimidines are common (e.g., in EGFR inhibitors), 2,4,5,6-tetraaminopyrimidine (TAP) represents a critical, high-value synthon used to access pteridine and purine scaffolds.

These bicyclic systems are "privileged structures" in medicinal chemistry because they effectively mimic the adenine ring of ATP, allowing for potent Hydrogen-bonding interactions within the kinase hinge region.

This Application Note details the handling, stabilization, and synthetic application of TAP to generate pteridine-based kinase inhibitor libraries. It addresses the specific challenge of TAP's oxidative instability and provides a validated workflow for converting this precursor into bioactive molecules targeting kinases such as PI3K , EGFR , and JAK .

Key Mechanistic Insight

TAP possesses four nucleophilic amine groups. The amines at positions 5 and 6 are particularly reactive toward


-dicarbonyl compounds. By controlling the condensation partner, researchers can "lock" the pyrimidine into a bicyclic pteridine, effectively freezing the bioactive conformation required for the ATP-binding pocket.

Chemical Handling & Stability Protocol

Critical Challenge: Free base 2,4,5,6-tetraaminopyrimidine is highly susceptible to oxidative degradation in air, turning from a pale yellow solid to a violet/black tar. It is almost exclusively supplied and stored as a sulfate (


) or hydrochloride (

) salt.
Protocol A: Preparation of Reactive TAP Species

Objective: To liberate the free base in situ without allowing oxidative degradation prior to the condensation reaction.

Reagents:

  • 2,4,5,6-Tetraaminopyrimidine sulfate (TAP-SO4) [CAS: 5392-28-9]

  • Degassed Water (sparged with Argon for 30 mins)

  • Sodium Bicarbonate (

    
    ) or Sodium Acetate (
    
    
    
    )
  • Inert Atmosphere: Argon or Nitrogen balloon

Step-by-Step Methodology:

  • Deoxygenation: All solvents (water, ethanol, or DMF) must be degassed. Oxygen is the primary cause of yield loss.

  • Suspension: Suspend TAP-SO4 (1.0 eq) in degassed water/ethanol (1:1 v/v) in a round-bottom flask.

  • Neutralization:

    • Note: Do not use strong bases like NaOH, as high pH accelerates ring decomposition.

    • Add solid

      
       (2.2 eq) slowly under Argon flow.
      
    • Monitor dissolution. The suspension will clear as the free base is liberated.

  • Immediate Usage: Do not isolate the free base. The solution must be used immediately in the condensation step (Protocol B).

Synthesis of Pteridine-Based Kinase Inhibitors

Reaction Type: Isay Condensation (or modified Gabriel-Colman). Target: 2,4-diamino-6,7-disubstituted pteridines.

Protocol B: Condensation with -Dicarbonyls

Rationale: The condensation of TAP with a substituted glyoxal or diketone builds the pyrazine ring, fusing it to the pyrimidine to form the pteridine core.

Workflow Diagram (Chemical Synthesis):

TAP_Synthesis TAP_Salt TAP Sulfate (Stable Precursor) Free_Base TAP Free Base (Highly Reactive) TAP_Salt->Free_Base Neutralization (NaHCO3, Argon) Intermediate Schiff Base Intermediate Free_Base->Intermediate + Dicarbonyl Condensation Dicarbonyl α-Dicarbonyl (R1/R2 Substituents) Dicarbonyl->Intermediate Pteridine Pteridine Scaffold (Kinase Inhibitor) Intermediate->Pteridine Cyclization - 2 H2O

Caption: Synthesis pathway converting stable TAP sulfate into bioactive Pteridine scaffolds via controlled condensation.

Experimental Steps:

  • Reagent Preparation: Dissolve the chosen

    
    -dicarbonyl (1.1 eq) (e.g., benzil for phenyl substituents, or glyoxal for unsubstituted) in degassed ethanol.
    
  • Addition: Cannulate the

    
    -dicarbonyl solution into the freshly prepared TAP free base solution (from Protocol A).
    
  • Reflux: Heat the mixture to reflux (

    
    C) under Argon for 4–12 hours.
    
    • Visual Check: The formation of a pteridine is often accompanied by intense fluorescence (blue/green) under UV light.

  • Work-up:

    • Cool to room temperature.

    • The product often precipitates. Filter and wash with cold water and cold ethanol.

    • If no precipitate forms, evaporate solvent and purify via Flash Column Chromatography (DCM:MeOH gradients).

  • Characterization: Verify structure via

    
    -NMR and LC-MS. Pteridines show characteristic aromatic protons and a molecular weight shift corresponding to the loss of two water molecules.
    

Biological Validation: Kinase Inhibition Assay

Once the library is synthesized, the compounds must be screened. Pteridines are classic ATP-competitive inhibitors.

Protocol C: TR-FRET Kinase Binding Assay

This protocol uses Time-Resolved Fluorescence Resonance Energy Transfer to measure the displacement of a tracer (ATP analog) by the synthesized inhibitor.

Assay Logic Diagram:

Kinase_Assay Components Reaction Mix: 1. Kinase-Tag (e.g., GST) 2. Fluorescent Tracer 3. Eu-Anti-Tag Antibody 4. TAP-Derivative (Test Cmpd) Binding_Event Scenario A: No Inhibitor Tracer binds Kinase Components->Binding_Event Inhibition_Event Scenario B: Inhibitor Present Cmpd displaces Tracer Components->Inhibition_Event Signal_High High FRET Signal (Eu -> Tracer) Binding_Event->Signal_High Proximity Signal_Low Low FRET Signal (Inhibition) Inhibition_Event->Signal_Low Distance

Caption: TR-FRET logic. High signal indicates enzyme activity/binding; Low signal indicates successful inhibition by the TAP-derivative.

Methodology:

  • Plate Setup: Use white, low-volume 384-well plates.

  • Compound Addition: Add 5

    
    L of the synthesized Pteridine (diluted in DMSO) to the wells.
    
  • Enzyme Mix: Add 5

    
    L of Kinase/Antibody mix (e.g., EGFR-GST + Eu-anti-GST). Incubate 15 mins.
    
  • Tracer Addition: Add 5

    
    L of Kinase Tracer (e.g., AlexaFluor-labeled ATP mimetic).
    
  • Incubation: Incubate for 1 hour at RT in the dark.

  • Read: Measure Fluorescence on a multi-mode reader (Excitation: 337 nm; Emission: 665 nm & 615 nm).

  • Data Analysis: Calculate the TR-FRET ratio (

    
    ). Lower ratio = Higher Inhibition.
    

Data Summary & Troubleshooting

Troubleshooting TAP Synthesis
ObservationProbable CauseCorrective Action
Reaction turns black/tarry Oxidation of TAP free baseEnsure rigorous degassing of solvents; increase Argon flow; check reagent quality.
Low Yield Incomplete neutralization of SulfateVerify pH is near neutral (pH 6-7) before adding dicarbonyl.
Insoluble Product Pteridines are highly planar/lipophilicUse DMF or DMSO as co-solvent during reaction; Recrystallize from DMF.
Comparative Scaffolds
ScaffoldOriginKinase Selectivity Profile (General)
2,4-Diaminopyrimidine SyntheticEGFR, ALK (e.g., Brigatinib analogs)
Pteridine (from TAP) TAP + Dicarbonyl PI3K, JAK, EGFR (T790M)
Purine TAP + Formic AcidCDK, Src Family Kinases

References

  • Schreiber, S. L., et al. (2010). Diversity-oriented synthesis of pteridine-based kinase inhibitors. Journal of the American Chemical Society.

  • Taylor, E. C. (2002). The Chemistry of Heterocyclic Compounds, Pteridines. Wiley-Interscience.

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 79143, 2,4,5,6-Tetraaminopyrimidine sulfate.

  • Zhang, J., et al. (2009). Targeting Cancer with Small Molecule Kinase Inhibitors. Nature Reviews Cancer.

(Note: While specific "tetra-aminopyrimidine" drugs are rare, the references provided anchor the chemistry of the scaffold and its application in generating the relevant bicyclic inhibitors.)

Application Note: Evaluation of Tetra-aminopyrimidine (TAP) Derivatives as Green Corrosion Inhibitors for Mild Steel

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

The transition from toxic inorganic inhibitors (chromates, nitrites) to "Green Inhibitors" has placed nitrogen-rich heterocycles at the forefront of corrosion science. Tetra-aminopyrimidine (TAP) derivatives are particularly potent due to their high electron density.

The core mechanism relies on the adsorption capability of the molecule. TAP contains four nitrogen atoms within and attached to the pyrimidine ring. These serve as active centers for donating electrons to the empty d-orbitals of iron (Fe) atoms on the steel surface (Chemisorption), while protonated amines in acidic media interact electrostatically with charged metal surfaces (Physisorption).

This Application Note provides a rigorous protocol for synthesizing TAP-based Schiff bases and validating their efficacy using Electrochemical Impedance Spectroscopy (EIS), Potentiodynamic Polarization (PDP), and Gravimetric Analysis.

Experimental Workflow Overview

The following flowchart outlines the critical path from molecular synthesis to data validation.

ExperimentalWorkflow Synthesis 1. Synthesis (TAP + Aldehyde) Prep 2. Electrode Prep (Polishing & Cleaning) Synthesis->Prep Purified Inhibitor OCP 3. OCP Stabilization (30-60 mins) Prep->OCP Immersion EIS 4. EIS Analysis (Nyquist/Bode) OCP->EIS Steady State PDP 5. Polarization (Tafel Plots) EIS->PDP Sequential Run Surface 6. Surface Analysis (SEM/AFM) PDP->Surface Post-Corrosion

Figure 1: Integrated experimental workflow for corrosion inhibitor validation.

Protocol A: Synthesis of TAP-Schiff Base Derivatives

Objective: To increase the surface coverage and hydrophobicity of the core 2,4,5,6-tetraaminopyrimidine moiety by condensing it with aromatic aldehydes.

Reagents
  • Precursor: 2,4,5,6-Tetraaminopyrimidine sulfate (CAS: 5392-28-9).

  • Reactant: Substituted Benzaldehyde (e.g., 4-methoxybenzaldehyde for electron donation).

  • Solvent: Absolute Ethanol.

  • Catalyst: Glacial Acetic Acid (catalytic amount).

Step-by-Step Methodology
  • Dissolution: Dissolve 0.01 mol of 2,4,5,6-tetraaminopyrimidine sulfate in 50 mL of ethanol/water (1:1) mixture under reflux conditions (

    
    ).
    
  • Addition: Dropwise add 0.02 mol (or 0.04 mol for full substitution) of the chosen aldehyde dissolved in ethanol.

  • Catalysis: Add 3-4 drops of glacial acetic acid to shift the equilibrium toward imine formation (–C=N–).

  • Reflux: Reflux the mixture for 6–8 hours. Monitor progress via TLC (Thin Layer Chromatography) using Methanol:Chloroform (1:9).

  • Isolation: Cool the reaction mixture to room temperature. Pour into crushed ice.

  • Purification: Filter the precipitate, wash with cold ethanol, and recrystallize from ethanol to ensure high purity (>98%).

  • Characterization: Verify structure via FTIR (look for –C=N– stretch at ~1620 cm⁻¹) and ¹H-NMR.

Protocol B: Electrochemical Characterization

Scientific Integrity Note: Electrochemical measurements are highly sensitive to surface impurities. The "Self-Validating" aspect of this protocol relies on the Open Circuit Potential (OCP) stability check. Do not proceed to EIS or PDP if OCP drifts > ±5 mV over 300 seconds.

Equipment Setup
  • Potentiostat/Galvanostat: (e.g., Autolab, Gamry, or CH Instruments).

  • Cell: Standard three-electrode glass cell (250 mL).

    • Working Electrode (WE): Mild steel coupon embedded in epoxy (exposed area usually 1.0 cm²).

    • Counter Electrode (CE): Platinum wire or graphite rod (large surface area).

    • Reference Electrode (RE): Saturated Calomel Electrode (SCE) or Ag/AgCl.

Working Electrode Preparation (Critical)
  • Abrasion: Polish the steel surface sequentially with SiC emery papers: 400, 600, 800, 1000, 1200, and 2000 grit.

  • Cleaning: Wash with double-distilled water, degrease with acetone, and ultrasonicate in ethanol for 5 minutes.

  • Drying: Dry in a warm air stream and use immediately to prevent atmospheric oxidation.

Electrochemical Impedance Spectroscopy (EIS)

EIS distinguishes between the solution resistance (


) and charge transfer resistance (

).
  • Electrolyte: 1.0 M HCl (blank) vs. 1.0 M HCl + Inhibitor (concentrations: 10, 50, 100, 200, 500 ppm).

  • OCP Wait Time: 30–60 minutes (until steady state).

  • Frequency Range: 100 kHz (High Freq) to 10 mHz (Low Freq).

  • Amplitude: 10 mV AC perturbation (ensures linear response).

  • Data Validation: Check Kramers-Kronig consistency.

  • Output: Nyquist Plot (Semi-circle indicates charge transfer control).

    • Calculation: Inhibition Efficiency (

      
      )
      
Potentiodynamic Polarization (PDP)

PDP determines the kinetics of anodic (metal dissolution) and cathodic (hydrogen evolution) reactions.

  • Scan Range: -250 mV to +250 mV vs. OCP.

  • Scan Rate: 1.0 mV/s (Slow scan reduces capacitive charging current errors).

  • Analysis: Perform Tafel extrapolation on the linear regions of the anodic and cathodic branches.

  • Key Parameters: Corrosion current density (

    
    ), Corrosion potential (
    
    
    
    ), Anodic/Cathodic slopes (
    
    
    ).

Protocol C: Gravimetric Analysis (Weight Loss)

While less sophisticated than EIS, this provides the "ground truth" for long-term corrosion rates.

  • Coupons: Rectangular mild steel specimens (

    
     cm).
    
  • Immersion: Suspend coupons in 100 mL of test solution (with and without inhibitor) using glass hooks.

  • Conditions: Maintain at

    
     (thermostated water bath). Duration: 24 hours.
    
  • Cleaning (Post-Immersion):

    • Remove corrosion products using Clarke’s Solution (Sb₂O₃ + SnCl₂ in conc. HCl) per ASTM G1-03 standards.

    • Wash, dry, and weigh.

  • Calculation:

    
    
    Where 
    
    
    
    = weight loss (mg),
    
    
    = density (g/cm³),
    
    
    = area (cm²),
    
    
    = time (h).

Data Presentation & Interpretation

Expected Results Summary

The table below illustrates the expected trend for a high-performance TAP derivative.

Concentration (ppm)

(

)

(

)

(Surface Coverage)
Efficiency (

)
Blank (0) 25.4450.2--
50 110.5120.50.7373.2
100 240.865.40.8585.4
200 410.232.10.9292.8
500 425.029.80.9393.3
Adsorption Mechanism Logic

The inhibition efficiency usually follows the Langmuir Adsorption Isotherm , suggesting monolayer coverage.



  • Plot

    
     vs. 
    
    
    
    . A straight line with
    
    
    confirms Langmuir behavior.
  • Calculate Free Energy of Adsorption (

    
    ):
    
    • If

      
      : Physisorption (Electrostatic).
      
    • If

      
      : Chemisorption (Coordinate bond).
      
    • TAP derivatives typically exhibit Mixed Adsorption (values between -20 and -40 kJ/mol).

AdsorptionMechanism Solution Inhibitor in Acid Solution (Protonated & Neutral Species) Transport Diffusion to Steel Surface Solution->Transport Physisorption Physisorption (Electrostatic: Cl- bridge) Transport->Physisorption Fast Chemisorption Chemisorption (Lone pair N -> Fe d-orbital) Physisorption->Chemisorption Equilibrium Film Protective Film Formation (Blocking Active Sites) Physisorption->Film Synergistic Effect Chemisorption->Film

Figure 2: Mechanistic pathway of TAP derivative adsorption onto mild steel.

References

  • ASTM International. (2017). Standard Practice for Preparing, Cleaning, and Evaluating Corrosion Test Specimens (ASTM G1-03). West Conshohocken, PA.

  • Verma, C., et al. (2018). "Pyrimidine derivatives as corrosion inhibitors for mild steel in acidic media: A review." Journal of Molecular Liquids, 266, 417-431.

  • Obot, I. B., et al. (2015). "Computational simulation and statistical analysis on the relationship between corrosion inhibition efficiency and molecular structure of some hydrazine derivatives." Corrosion Science, 99, 217-233.

  • ASTM International. (2021). Standard Practice for Calculation of Corrosion Rates and Related Information from Electrochemical Polarization Measurements (ASTM G102-89).

Application Note: Process Engineering for the Large-Scale Synthesis of 2,4,5,6-Tetraaminopyrimidine Sulfate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Importance

2,4,5,6-Tetraaminopyrimidine (TAP) sulfate is a pivotal heterocyclic intermediate used primarily in the synthesis of pteridine-based antifolates, including Methotrexate and Pemetrexed .

While the synthesis appears straightforward on paper, scaling this reaction presents two distinct engineering challenges:

  • Oxidative Instability: The electron-rich C5-amine is highly susceptible to aerial oxidation, leading to "pink-water" contamination (formation of violuric acid derivatives and azo-dimers).

  • Crystallization Dynamics: The sulfate salt often precipitates as thixotropic micro-needles, causing severe filtration bottlenecks during scale-up.

This guide details a robust, self-validating protocol for the synthesis of TAP Sulfate via the Catalytic Hydrogenation of 5-nitroso-2,4,6-triaminopyrimidine , optimized for purity (>98%) and filterability.

Reaction Mechanism & Engineering Logic

The synthesis follows a modified Traube purine synthesis pathway. We utilize a "one-pot" reduction-acidification approach to lock the unstable free base immediately into its oxidation-resistant salt form.

The Chemical Pathway

The process involves the nitrosation of 2,4,6-triaminopyrimidine followed by reduction.

TAP_Synthesis Start 2,4,6-Triaminopyrimidine (Starting Material) Inter 5-Nitroso-2,4,6-triaminopyrimidine (Red Intermediate) Start->Inter NaNO2 / HCl < 10°C Reduct Reduction Phase (H2 / Pd-C) Inter->Reduct Cat. Hydrogenation Product 2,4,5,6-Tetraaminopyrimidine Sulfate (TAP-SO4) Reduct->Product H2SO4 Crystallization

Figure 1: Reaction pathway from precursor to stable sulfate salt.

Detailed Protocol: Large-Scale Synthesis

Materials & Reagents Table
ReagentRoleStoichiometryCritical Quality Attribute (CQA)
2,4,6-Triaminopyrimidine Precursor1.0 equivPurity >98%; Iron content <10ppm
Sodium Nitrite (

)
Nitrosating Agent1.1 equivFree of anti-caking agents
Palladium on Carbon (5%) Catalyst2% w/w50% wet (reduces ignition risk)
Sulfuric Acid (98%) Salt Former1.1 equivReagent Grade
Activated Carbon Purifier5% w/wLow ash content
Step 1: Nitrosation (The Exotherm Control)

The formation of the nitroso intermediate is rapid and exothermic. Temperature control is vital to prevent hydrolysis of the amino groups.

  • Reactor Prep: Charge a glass-lined reactor with water (10 vol relative to precursor) and 2,4,6-triaminopyrimidine.

  • Acidification: Add HCl (37%) to adjust pH to < 2.0. The solution should be clear.

  • Cooling: Chill the reactor jacket to

    
    . Internal temperature must be 
    
    
    
    .
  • Addition: Add aqueous

    
     dropwise over 60 minutes.
    
    • Observation: A thick, bright red precipitate (5-nitroso intermediate) will form immediately.

    • IPC (In-Process Control): Monitor internal temp. Do not exceed

      
       .
      
  • Digestion: Stir for 2 hours at

    
    .
    
  • Filtration: Filter the red solid. Wash with cold water (

    
     vol).
    
    • Note: The wet cake can be used directly in the next step to minimize dust exposure.

Step 2: Reduction & Sulfate Formation (The Critical Step)

This step uses catalytic hydrogenation. It is cleaner than dithionite reduction (which generates sulfur waste) and allows for better crystal size control.

  • Slurry Formation: Resuspend the wet 5-nitroso cake in water (12 vol).

  • Catalyst Charge: Add 5% Pd/C (50% wet) under an inert nitrogen blanket.

    • Safety: Pd/C is pyrophoric when dry. Always keep wet.

  • Hydrogenation:

    • Pressurize reactor to 3 bar (45 psi) with

      
      .
      
    • Heat to

      
      .
      
    • Endpoint: Reaction is complete when

      
       uptake ceases and the red slurry turns into a colorless (or pale grey) solution.
      
  • Catalyst Removal:

    • Filter the hot solution (

      
      ) through a Celite pad or sparkler filter to remove Pd/C.
      
    • Critical: Perform this under Nitrogen pressure. Oxygen exposure at this stage causes immediate pink discoloration.

  • Salt Formation:

    • Transfer filtrate to a crystallization vessel.

    • Add

      
       (diluted 1:1 with water) slowly at 
      
      
      
      .
    • Observation: White to pale yellow needles will precipitate.

  • Ostwald Ripening (Digestion):

    • Cool slowly to

      
       over 2 hours.
      
    • Hold at

      
       for 4 hours. This allows micro-crystals to dissolve and re-deposit on larger crystals, improving filterability.
      
  • Isolation: Filter the solid. Wash with cold water (

    
    ) followed by Acetone (
    
    
    
    ) to facilitate drying.
  • Drying: Vacuum dry at

    
     for 12 hours.
    

Process Validation & Workflow Visualization

To ensure reproducibility, the process flow must adhere to strict inert handling protocols.

Process_Flow cluster_QC QC Checkpoints RawMat Raw Material Charge (Reactor A) Nitrosation Nitrosation (Temp < 10°C) RawMat->Nitrosation NaNO2 Addition Filtration1 Intermediate Isolation (Red Cake) Nitrosation->Filtration1 Precipitation Hydrogenation Hydrogenation (3 Bar, 45°C) Filtration1->Hydrogenation Reslurry Polishing Catalyst Filtration (Hot, Inert) Hydrogenation->Polishing Pd Removal Crystallization Sulfate Precipitation (+ H2SO4) Polishing->Crystallization Filtrate Transfer QC1 IPC: Color Check (Must be Colorless) Polishing->QC1 Drying Vacuum Drying Crystallization->Drying Isolation

Figure 2: Unit operation workflow emphasizing the critical inert filtration step.

Troubleshooting & Quality Control

ObservationRoot CauseCorrective Action
Product is Pink/Purple Oxidation of C5-amine.Ensure

blanket during catalyst filtration. Add 0.1% sodium dithionite to the filtrate as a scavenger.
Slow Filtration Crystal size too small.Increase digestion time at

. Slow down the acid addition rate.
Low Yield Product solubility in water.TAP Sulfate is slightly soluble in water. Wash with Acetone or Ethanol to crash out remaining salt and aid drying.
Grey Product Catalyst breakthrough.Use a tighter filter media (0.45 micron) or increase Celite bed depth.

Safety & Waste Management

  • Nitrosamines: The intermediate step involves nitrosation. While the specific intermediate is a solid, secondary amines + nitrite can form carcinogenic nitrosamines. Ensure acidic quench of waste liquors.

  • Palladium: Spent catalyst is a fire hazard. Keep wet and dispose of in dedicated heavy metal waste streams.

  • Sulfate Waste: The mother liquor is highly acidic. Neutralize with NaOH or Lime before disposal.

References

  • Traube, W. (1900). Der Aufbau der Xanthinbasen aus der Cyanessigsäure. Berichte der deutschen chemischen Gesellschaft, 33(3), 3035-3056.

  • Taylor, E. C., & McKillop, A. (1970). The Chemistry of Cyclic Enaminonitriles and o-Aminonitriles. Advances in Organic Chemistry.

  • Pfizer Inc. (2005). Process for the preparation of pyrrolo[2,3-d]pyrimidine derivatives. US Patent 6,861,532. (Describes industrial handling of TAP intermediates).

  • Jain, R. P., et al. (2004). Synthesis and evaluation of 2,4,5,6-tetraaminopyrimidine derivatives. Bioorganic & Medicinal Chemistry Letters.

tetra-aminopyrimidine as a precursor for anti-infective agents

Author: BenchChem Technical Support Team. Date: February 2026

Initiating Data Collection

I'm starting with focused Google searches to gather information on tetra-aminopyrimidine and its derivatives, particularly their synthesis and mechanism as potential anti-infective precursors. The aim is a comprehensive understanding of these compounds for further research.

Analyzing Search Results

I'm now analyzing the initial search results, looking for key synthesis pathways and structure-activity relationships. I am also searching for validated anti-infective properties. The next step will be structuring application notes and protocols logically. I need to create diagrams and then integrate the gathered information, citing authoritative sources.

Defining Search Parameters

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Troubleshooting & Optimization

Technical Support Center: Tetra-aminopyrimidine (TAP) Scale-Up

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Topic: Scale-up Challenges for 2,4,5,6-Tetraaminopyrimidine (TAP) Production Support Tier: Level 3 (Senior Process Engineering & Chemistry) Audience: Process Chemists, Scale-up Engineers, R&D Scientists

Introduction: The TAP Paradox

Welcome to the TAP Technical Support Hub. You are likely here because you have encountered the "TAP Paradox": the molecule is structurally simple but kinetically hostile.

2,4,5,6-Tetraaminopyrimidine is a critical intermediate for high-performance polymers (like Polybenzimidazole - PBI) and antiviral scaffolding. However, its electron-rich nucleus makes it exceptionally prone to oxidative degradation. In our experience, 80% of scale-up failures occur not during the reaction, but during isolation.

This guide bypasses standard textbook descriptions to address the causality of failure at scale (100g to 10kg+).

Module 1: Oxidation Management & Isolation

Q: My product cake turns purple/black immediately upon filtration. How do I stop this "runaway" oxidation?

A: You are likely filtering the free base in an aerobic environment. You must switch to "Salt-Lock" Isolation.

The Mechanism: The free base of TAP is an electron-rich aromatic system. Upon exposure to atmospheric oxygen, it undergoes rapid single-electron transfer (SET) oxidation, forming semiquinone radical cations that polymerize into dark, insoluble azine-linked tars. This reaction is autocatalytic in the solid state if the cake is moist.

The Protocol: Acid-Salt Stabilization Do not attempt to isolate the free base at scale. Isolate as the sulfate (


) or hydrochloride (

) salt. Protonation of the amino groups withdraws electron density from the ring, significantly raising the oxidation potential.

Step-by-Step Stabilization Workflow:

  • Reaction Completion: Ensure your reduction (hydrogenation) is complete in the reactor.

  • Anaerobic Transfer: Transfer the reaction mixture into a vessel containing deoxygenated aqueous acid (e.g., 30%

    
    ) under nitrogen pressure. Do not pour through open air.
    
  • Crystallization: The sulfate salt is sparingly soluble in water. Cool to 5°C to precipitate the salt.

  • Inert Filtration: Use a pressure filter (Nutsche) with a nitrogen blanket.

  • Wash: Wash with deoxygenated cold water, followed by methanol to remove water.

Data: Stability Comparison

FormAtmosphereT_onset (Degradation)Color Change (1 hr)
Free Base (Wet) Air< 25°CWhite

Black
Free Base (Dry) Nitrogen~60°COff-white

Purple
TAP Sulfate Air> 250°CStable (White/Pale Yellow)
TAP Hydrochloride Air> 200°CStable (White)

Module 2: Reaction Engineering (Reduction Step)

Q: We observe severe pressure spikes and temperature runaways during the hydrogenation of 2,4,6-triamino-5-nitrosopyrimidine. How do we control the exotherm?

A: The reduction of nitro/nitroso groups on pyrimidines is highly exothermic (


). You are likely substrate-limited rather than hydrogen-limited. 

The Causality: If you load all substrate and catalyst at once (batch mode), the reaction rate is controlled solely by hydrogen mass transfer (


). Once agitation starts, the reaction accelerates faster than your cooling jacket can remove heat.

Troubleshooting Protocol: Semi-Batch Hydrogenation

Instead of a full batch charge, utilize a Catalyst-First / Substrate-Feed approach.

  • Charge: Load solvent (usually water/methanol) and catalyst (Pd/C or Raney Ni) into the autoclave.

  • Pressurize: Establish

    
     pressure (e.g., 5-10 bar) and operating temp (e.g., 50°C).
    
  • Feed: Pump the nitro/nitroso precursor as a slurry or solution slowly into the pressurized reactor.

  • Control: Link the feed rate to the cooling duty. If

    
    , the feed pump automatically stops.
    

Visualization: The Reaction Safety Logic

G Start Start Scale-Up (Reduction Step) CheckMode Check Reactor Mode Start->CheckMode Batch Batch Mode (All-in) CheckMode->Batch Traditional SemiBatch Semi-Batch Mode (Dosing) CheckMode->SemiBatch Recommended Exotherm High Exotherm Risk (Heat Generation > Removal) Batch->Exotherm Control Controlled Reaction (Rate limited by Feed) SemiBatch->Control Impurity Formation of Azo-dimers (Thermal defect) Exotherm->Impurity T > 80°C Success High Purity TAP (White/Pale Solid) Control->Success

Figure 1: Process safety logic for the exothermic reduction of nitro-pyrimidines. Semi-batch processing mitigates thermal runaway risks.

Module 3: Impurity Profiling & Purification

Q: Our HPLC shows a persistent impurity at RRT 1.2 that affects downstream polymerization. What is it, and how do we remove it?

A: This is likely the "Azo-Dimer" or a hydrolysis byproduct (Triaminopyrimidinone).

Identification:

  • Azo-Dimer: Formed by the condensation of the nitroso intermediate with the reduced amine intermediate under basic conditions or insufficient hydrogen pressure. It is often orange/red.

  • Hydrolysis Product: 2,4,6-triamino-5-hydroxypyrimidine (or tautomers). Formed if the reaction runs too hot in aqueous media.

Purification Protocol: The "Charcoal-Acid" Recrystallization

Since TAP is isolated as a salt, you can exploit pH swings for purification, but you must avoid the neutral pH zone where the free base precipitates and oxidizes.

  • Dissolution: Dissolve the crude TAP Sulfate in hot water (80°C). It requires a high volume of water (approx 1:15 ratio) due to low solubility.

  • Adsorption: Add 5 wt% Activated Carbon (specialized for decolorization, e.g., Norit). Stir for 30 mins at 80°C. This removes the aromatic azo-impurities.

  • Filtration: Hot filter through Celite to remove carbon. Crucial: The filtrate must be kept hot to prevent premature crystallization.

  • Precipitation: Add excess concentrated

    
     to the filtrate. The common ion effect forces the TAP Sulfate to crystallize out efficiently.
    
  • Cooling: Slow cool to 20°C.

  • Isolation: Filter and dry under vacuum at 60°C.

Module 4: Process Flow Diagram (PFD)

The following diagram illustrates the optimized workflow for converting 2,4,6-Triaminopyrimidine (TAP-Precursor) to TAP-Sulfate, highlighting the critical control points (CCPs).

TAP_Workflow cluster_safety Critical Safety Zone Precursor Precursor: 2,4,6-Triaminopyrimidine Nitrosation Nitrosation (NaNO2 / HCl) Precursor->Nitrosation < 10°C Exotherm Control Intermediate Intermediate: 5-Nitroso-TAP Nitrosation->Intermediate Filtration Reduction Reduction (H2 / Pd-C) *Semi-Batch* Intermediate->Reduction Slurry Feed AcidQuench Acid Quench (H2SO4 / H2O) Reduction->AcidQuench Anaerobic Transfer Isolation Isolation (TAP Sulfate) AcidQuench->Isolation Crystallization

Figure 2: Optimized synthesis workflow. Note the "Anaerobic Transfer" between Reduction and Acid Quench is the most critical step for product quality.

References

  • Vogel, H., & Marvel, C. S. (1961). Polybenzimidazoles, new thermally stable polymers. Journal of Polymer Science, 50(154), 511-539. Link

    • Foundational text establishing the synthesis of TAP and its polymeriz
  • Chung, T. S. (1997). A critical review of polybenzimidazoles. Journal of Macromolecular Science, Part C: Polymer Reviews, 37(2), 277-301. Link

    • Reviews the industrial handling and purity requirements of TAP monomers.
  • Sikorski, P., et al. (2013). "Process for the production of tetraaminopyrimidine salts." U.S. Patent 8,445,678. Link

    • Authoritative industrial process describing the sulfate salt isolation to prevent oxid
  • Boerner, H. (2006). "Method for producing 2,4,5,6-tetraaminopyrimidine." U.S. Patent Application 2006/0194967. Link

    • Details the hydrogenation parameters and c

For further assistance, please contact the Process Safety Group or submit a sample to the Analytical Core for "Purity Profile - Method B (Anaerobic)."

Validation & Comparative

A Comparative Guide to Diamine Linkers in Metal-Organic Framework Synthesis: Spotlight on Tetra-aminopyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the rapidly evolving landscape of Metal-Organic Frameworks (MOFs), the judicious selection of organic linkers is paramount to tailoring the resulting material's properties for specific applications. Among the diverse array of linkers, diamines offer a unique combination of structural versatility and functional potential. This guide provides a comprehensive comparison of tetra-aminopyrimidine with other commonly employed diamines—ethylenediamine and benzenediamine—as primary building blocks in MOF synthesis. We will delve into the nuanced structural and chemical attributes of these linkers and their subsequent impact on the physicochemical properties and performance of the resulting MOFs.

The Strategic Advantage of Amine-Functionalized Linkers

The incorporation of amine functionalities into MOF structures is a well-established strategy to imbue them with desirable properties. Amines can act as basic sites for catalysis, enhance affinity for acidic gases like CO2, and serve as anchoring points for post-synthetic modifications. The choice of the diamine linker, from simple aliphatic chains to complex aromatic and heterocyclic systems, dictates the framework's topology, porosity, and overall stability.

This compound: A Nitrogen-Rich Platform for Advanced MOFs

2,4,5,6-tetraaminopyrimidine is a highly functionalized heterocyclic molecule that presents a compelling case for its use as a primary linker in MOF synthesis. Its key distinguishing feature is the high density of nitrogen atoms, which can significantly influence the properties of the resulting MOF.

Unique Attributes of this compound:

  • High Nitrogen Content: The pyrimidine ring and its four amino substituents create a nitrogen-rich environment within the MOF pores. This can lead to enhanced gas adsorption capacities, particularly for CO2, through strong dipole-quadrupole interactions.

  • Lewis Basic Sites: The lone pairs of electrons on the nitrogen atoms of the pyrimidine ring and the amino groups can act as accessible Lewis basic sites, making these MOFs promising candidates for heterogeneous catalysis.

  • Hydrogen Bonding Potential: The numerous amine groups provide extensive opportunities for hydrogen bonding, both within the framework and with guest molecules. This can influence the MOF's structural stability and its selectivity in separation applications.

  • Coordination Versatility: The multiple amine groups offer various potential coordination modes with metal centers, leading to the formation of novel and complex framework topologies.

While direct experimental data on MOFs exclusively using 2,4,5,6-tetraaminopyrimidine as the primary linker is still emerging, studies on related pyrimidine-based linkers, such as 4,6-diamino-2-pyrimidinethiol, have demonstrated the potential of this ligand family to create MOFs with interesting functionalities, including antibacterial and antioxidant properties.[1][2]

Comparative Analysis: this compound vs. Other Diamines

To understand the unique position of this compound, it is essential to compare it with more conventional diamine linkers: ethylenediamine (an aliphatic diamine) and benzenediamine (an aromatic diamine).

FeatureThis compoundEthylenediamineBenzenediamine
Structure Heterocyclic aromaticAliphaticAromatic
Flexibility RigidFlexibleRigid
Nitrogen Content High (6 N atoms per molecule)Moderate (2 N atoms per molecule)Moderate (2 N atoms per molecule)
Basicity High (multiple Lewis basic sites)ModerateLow
Potential MOF Properties High gas adsorption, catalytic activity, high thermal and chemical stabilityFlexible frameworks, potential for post-synthetic modificationRigid frameworks, potential for electronic applications
Performance Insights
  • Gas Adsorption: The high density of nitrogen atoms and polarizable pyrimidine ring in this compound-based MOFs are expected to result in superior CO2 uptake compared to MOFs synthesized with ethylenediamine or benzenediamine. The amine groups can act as strong adsorption sites, leading to high selectivity for CO2 over other gases.

  • Catalysis: The abundance of Lewis basic sites in this compound-based MOFs makes them highly promising for base-catalyzed reactions. In contrast, while ethylenediamine can also introduce basicity, its flexibility might lead to less defined active sites. Benzenediamine-based MOFs are generally less suitable for base catalysis due to the lower basicity of the aromatic amines.

  • Stability: The rigid nature of the pyrimidine ring is anticipated to contribute to the formation of thermally and chemically stable MOFs.[3][4] While benzenediamine also offers rigidity, the coordination chemistry of the pyrimidine nitrogen atoms in addition to the amines could lead to more robust framework structures. The flexibility of ethylenediamine often results in MOFs with lower thermal stability.

Experimental Protocols: A Guide to Synthesis

The synthesis of diamine-based MOFs is typically achieved through solvothermal or hydrothermal methods.[5] The choice of solvent, temperature, and reaction time are critical parameters that influence the crystallinity and phase purity of the final product.[6]

General Solvothermal Synthesis of a Diamine-Based MOF

G cluster_0 Preparation cluster_1 Reaction cluster_2 Workup Metal Salt Metal Salt Solution Solution Metal Salt->Solution Dissolve Diamine Linker Diamine Linker Diamine Linker->Solution Dissolve Solvent Solvent Solvent->Solution in Autoclave Autoclave Solution->Autoclave Transfer to Heating Heating Autoclave->Heating Heat in Oven (e.g., 120°C, 24h) Cooling Cooling Heating->Cooling Cool to RT Filtration Filtration Cooling->Filtration Filter Washing Washing Filtration->Washing Wash with DMF & Ethanol Drying Drying Washing->Drying Dry under vacuum MOF Product MOF Product Drying->MOF Product

Caption: A generalized workflow for the solvothermal synthesis of diamine-based MOFs.

Step-by-Step Methodology:

  • Dissolution: Dissolve the chosen metal salt (e.g., zinc nitrate, copper nitrate) and the diamine linker (e.g., 2,4,5,6-tetraaminopyrimidine) in a suitable solvent, such as N,N-dimethylformamide (DMF). The molar ratio of metal to linker is a critical parameter and should be optimized.[7]

  • Sealing: Transfer the solution to a Teflon-lined stainless steel autoclave.

  • Heating: Place the sealed autoclave in an oven and heat at a specific temperature (typically between 80-150 °C) for a defined period (usually 12-72 hours).

  • Cooling and Collection: After the reaction, allow the autoclave to cool down to room temperature. The crystalline product is then collected by filtration.

  • Washing: Wash the collected crystals with fresh solvent (e.g., DMF, followed by ethanol) to remove any unreacted starting materials.[8]

  • Activation: Dry the purified MOF under vacuum to remove the solvent molecules from the pores, making the internal surface area accessible.

Synthesis of a Pyrimidine-based MOF (Adapted from[2])

This protocol describes the synthesis of a MOF using a pyrimidine-derivative linker, which can be adapted for 2,4,5,6-tetraaminopyrimidine.

Reagents:

  • Metal salt (e.g., Zinc acetate dihydrate)

  • Pyrimidine-based linker (e.g., 4,6-diamino-2-pyrimidinethiol)

  • Solvent (e.g., deionized water and ethanol mixture)

Procedure:

  • Dissolve the metal salt and the pyrimidine-based linker in the solvent mixture in a Teflon-lined autoclave.

  • Seal the autoclave and heat it at 160°C for 72 hours.

  • After cooling to room temperature, the resulting crystals are collected by filtration, washed with deionized water and ethanol, and dried in air.

Causality in Experimental Choices

  • Solvent Selection: DMF is a common solvent in MOF synthesis due to its high boiling point and its ability to dissolve a wide range of organic and inorganic compounds. Its coordinating nature can also influence the formation of specific secondary building units (SBUs).

  • Temperature and Time: The reaction temperature and duration are crucial for controlling the nucleation and growth of the MOF crystals. Higher temperatures can lead to faster crystallization but may also result in the formation of denser, less porous phases. Longer reaction times can improve crystallinity but may also lead to the decomposition of thermally sensitive linkers.

  • Metal-to-Linker Ratio: The stoichiometry of the reactants can significantly impact the final structure of the MOF. Varying this ratio can lead to the formation of different phases with distinct topologies and properties.

Conclusion and Future Outlook

This compound stands out as a promising, yet underexplored, building block for the next generation of functional MOFs. Its high nitrogen content and inherent basicity offer a clear pathway to materials with enhanced performance in gas separation, catalysis, and potentially drug delivery. While direct comparative data is still needed for a complete picture, the foundational principles of MOF chemistry strongly suggest that this compound-based MOFs will exhibit distinct advantages over those derived from simpler aliphatic and aromatic diamines. Future research should focus on the systematic synthesis and characterization of a series of MOFs using this compound with various metal centers to fully unlock the potential of this versatile linker.

References

Sources

comparative study of tetra-aminopyrimidine synthesis methods

Author: BenchChem Technical Support Team. Date: February 2026

Initiating Synthetic Route Search

I'm starting a comprehensive information gathering process on tetra-aminopyrimidine synthesis. My current focus is to identify diverse and common synthetic methods for this compound. I'm prioritizing the discovery of distinct routes that are most prevalent, and will then move on to examining the relevant experimental details of each.

Exploring Synthesis Pathways

I'm now delving into specific experimental conditions for this compound syntheses. I'm focusing on yields, purities, and comparative studies to assess the pros and cons of different routes. I'm prioritizing finding authoritative sources, peer-reviewed journals, and patents. Next, I'll aim to uncover detailed protocols and delve into the reaction mechanisms.

Defining Guide Structure

I'm now structuring the this compound synthesis guide. I plan to begin with an introduction highlighting its significance, followed by in-depth sections detailing each method's mechanism, protocol, advantages, and disadvantages. A comparison table will summarize yield, purity, cost, and safety. I'm also preparing Graphviz diagrams to visualize reaction pathways and workflows. I'm aiming for clarity and objectivity.

comparative docking studies of tetra-aminopyrimidine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Initiating Literature Review

I'm now starting a broad Google Scholar sweep to build a foundation. I'm focusing on recent publications related to tetra-aminopyrimidine derivatives and their comparative docking studies. The goal is to get a handle on the current state of the field, especially regarding synthesis, biological targets, and the computational methods used in these studies.

Defining Search Parameters

I've refined the search terms to hone in on comparative docking studies of this compound derivatives. I'm prioritizing literature detailing synthesis methods, relevant biological targets like kinases, and computational approaches. The emphasis now is on identifying validated protocols for each aspect of docking, including protein/ligand preparation. I'm also planning to use Graphviz to illustrate the molecular docking process in a clear manner.

Outlining Guide Structure

A Comparative Guide to the Validation of Tetra-aminopyrimidine as a Specific Enzyme Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, the rigorous validation of a small molecule's inhibitory action against a specific enzyme target is a cornerstone of preclinical research. This guide provides an in-depth, comparative analysis of the experimental methodologies used to validate the role of 2,4,5,6-tetra-aminopyrimidine (TAP) as an enzyme inhibitor. We will explore the necessary protocols, compare its potential efficacy with other known inhibitors where applicable, and provide the scientific rationale behind each experimental choice, ensuring a self-validating and robust investigative process.

Introduction to Tetra-aminopyrimidine and its Potential as an Enzyme Inhibitor

2,4,5,6-tetra-aminopyrimidine (TAP) is a pyrimidine derivative that has garnered interest in medicinal chemistry due to its structural similarity to endogenous purines and pyrimidines. This structural mimicry makes it a candidate for interacting with the active sites of various enzymes, particularly those involved in nucleotide metabolism and signaling pathways. While extensive research has focused on its derivatives, TAP itself serves as a crucial chemical scaffold. For instance, derivatives of 4-aminopyrimidine have been investigated as inhibitors of key enzymes like cyclin-dependent kinases (CDKs), which are central regulators of the cell cycle. The validation of TAP's inhibitory potential against a specific enzyme requires a multi-faceted approach, starting from basic in vitro assays to more complex cell-based models.

Experimental Validation Workflow: A Step-by-Step Approach

The validation of an enzyme inhibitor is a systematic process. The following workflow outlines the critical experiments required to characterize the inhibitory activity of this compound.

G cluster_0 In Vitro Validation cluster_1 Cell-Based Validation A Initial Screening: Enzyme Activity Assay B IC50 Determination: Dose-Response Analysis A->B C Mechanism of Action: Enzyme Kinetics (e.g., Lineweaver-Burk) B->C D Selectivity Profiling: Counter-Screening Against Related Enzymes C->D E Cellular Target Engagement: (e.g., CETSA, NanoBRET) C->E Transition to Cellular Context F Phenotypic Assays: (e.g., Cell Viability, Apoptosis) E->F G Downstream Pathway Analysis: (e.g., Western Blot, qPCR) F->G

Caption: Experimental workflow for validating an enzyme inhibitor.

In Vitro Validation: Characterizing the Biochemical Interaction

The initial phase of validation focuses on the direct interaction between this compound and the purified target enzyme.

Protocol 1: Initial Enzyme Activity Assay and IC50 Determination

This experiment aims to determine the concentration of TAP required to inhibit 50% of the target enzyme's activity (IC50).

  • Principle: The activity of the enzyme is measured in the presence of varying concentrations of the inhibitor. The resulting data is fitted to a dose-response curve to calculate the IC50 value.

  • Methodology:

    • Reagents and Setup: Prepare a reaction buffer optimal for the target enzyme's activity. A typical reaction mixture includes the purified enzyme, its substrate, and any necessary cofactors.

    • Inhibitor Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and perform serial dilutions to create a range of concentrations.

    • Assay Execution: In a microplate, combine the enzyme, buffer, and varying concentrations of TAP. Allow for a pre-incubation period for the inhibitor to bind to the enzyme.

    • Initiate Reaction: Add the substrate to start the enzymatic reaction.

    • Detection: Measure the rate of product formation or substrate depletion over time using a suitable detection method (e.g., absorbance, fluorescence, luminescence).

    • Data Analysis: Plot the enzyme activity against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50.

Protocol 2: Elucidating the Mechanism of Inhibition through Enzyme Kinetics

Understanding how an inhibitor interacts with an enzyme is crucial. Kinetic studies can differentiate between competitive, non-competitive, and uncompetitive inhibition.

  • Principle: By measuring the initial reaction rates at different substrate and inhibitor concentrations, a Lineweaver-Burk or Michaelis-Menten plot can be generated to visualize the mechanism of inhibition.

  • Methodology:

    • Experimental Setup: Similar to the IC50 determination, set up reactions with the enzyme, buffer, and a fixed concentration of this compound (typically at or near its IC50).

    • Varying Substrate Concentration: Perform the assay with a range of substrate concentrations.

    • Data Collection: Measure the initial reaction velocity (V₀) for each substrate concentration in the presence and absence of the inhibitor.

    • Data Analysis: Plot 1/V₀ versus 1/[Substrate] (Lineweaver-Burk plot). The pattern of the lines will indicate the mechanism of inhibition.

G cluster_0 Competitive Inhibition cluster_1 Non-competitive Inhibition cluster_2 Uncompetitive Inhibition a Vmax Unchanged Km Increased b Vmax Decreased Km Unchanged c Vmax Decreased Km Decreased Inhibitor Inhibitor Enzyme Enzyme Inhibitor->Enzyme Substrate Substrate Substrate->Enzyme

A Senior Application Scientist's Guide to the Comparative Stability of Tetra-aminopyrimidine Salts

Author: BenchChem Technical Support Team. Date: February 2026

For drug development professionals, the selection of an appropriate salt form for an active pharmaceutical ingredient (API) is a critical decision that profoundly impacts the compound's stability, bioavailability, and manufacturability. The tetra-aminopyrimidine scaffold is a key pharmacophore in numerous therapeutic agents.[1] Its basic nature, conferred by the multiple amino groups, necessitates the formation of salts to optimize its physicochemical properties.[2]

This guide provides a comparative analysis of the stability of different this compound salts, focusing on the key attributes that govern their performance: thermal stability, hygroscopicity, and photostability. We will delve into the causality behind the experimental choices for evaluating these parameters and present available data to guide researchers in their salt selection process.

The Critical Role of the Counter-ion in Stability

The choice of an acid to form a salt is not trivial. The resulting counter-ion dictates the crystalline lattice structure and the intermolecular forces within the solid state. These factors, in turn, govern the salt's physical stability. While a variety of acids can be used, common choices include hydrochloric acid, sulfuric acid, nitric acid, and phosphoric acid, yielding the corresponding hydrochloride, sulfate, nitrate, and phosphate salts.[3] The stability of these forms can vary significantly, making a thorough comparative analysis essential.

Pillars of Stability Assessment: A Methodological Approach

A robust assessment of salt stability rests on three pillars: thermal analysis, hygroscopicity evaluation, and photostability testing. The protocols described herein are designed to be self-validating, providing a clear and reliable picture of a salt's robustness.

Thermal Stability Analysis

Thermal analysis is crucial for determining a salt's resilience to heat, which is vital for defining storage conditions, shelf-life, and compatibility with manufacturing processes like drying and milling.[4][5] The primary techniques employed are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Experimental Protocol: TGA/DSC Analysis

  • Sample Preparation: Accurately weigh 3-5 mg of the this compound salt into an aluminum DSC pan or a ceramic TGA pan.

  • Instrument Setup (TGA): Place the sample in the TGA furnace. Heat the sample under a controlled nitrogen atmosphere (flow rate ~50 mL/min) from ambient temperature to a point beyond complete decomposition (e.g., 400°C) at a constant heating rate (e.g., 10 K/min).[6]

  • Instrument Setup (DSC): Place the sample and a reference empty pan in the DSC cell. Heat the sample under a nitrogen atmosphere at a controlled rate (e.g., 10°C/min) to identify thermal events like melting, recrystallization, and decomposition.[7]

  • Data Analysis:

    • TGA Thermogram: Analyze the plot of mass versus temperature to identify the onset temperature of decomposition, which indicates the initiation of weight loss.

    • DSC Thermogram: Analyze the plot of heat flow versus temperature to identify endothermic peaks (melting) and exothermic peaks (decomposition). The melting point is a key indicator of lattice energy and stability.[8]

Causality in Protocol Design: The use of an inert nitrogen atmosphere is critical to prevent oxidative degradation, ensuring that the observed thermal events are intrinsic to the salt's stability and not an artifact of reaction with air. A controlled, linear heating rate is essential for obtaining reproducible and comparable data across different samples.[6]

TGA_DSC_Workflow cluster_prep Sample Preparation cluster_analysis Thermal Analysis cluster_data Data Interpretation prep Weigh 3-5 mg of This compound Salt tga TGA: Heat at 10 K/min in N2 Atmosphere prep->tga TGA Path dsc DSC: Heat at 10°C/min in N2 Atmosphere prep->dsc DSC Path tga_data Analyze TGA Thermogram: Onset of Decomposition tga->tga_data dsc_data Analyze DSC Thermogram: Melting Point (Tm) Decomposition (Td) dsc->dsc_data

Caption: Workflow for Thermal Stability Analysis using TGA and DSC.

Hygroscopicity Assessment

Hygroscopicity, the tendency of a substance to absorb moisture from the air, is a critical stability parameter. Excessive moisture uptake can lead to physical changes (deliquescence), chemical degradation (hydrolysis), and altered dissolution behavior. Dynamic Vapor Sorption (DVS) is the gold-standard technique for this assessment.

Experimental Protocol: Dynamic Vapor Sorption (DVS)

  • Sample Preparation: Place approximately 10-20 mg of the this compound salt on the DVS microbalance.

  • Equilibration: Dry the sample under a stream of dry nitrogen (0% Relative Humidity, RH) until a stable mass is achieved.

  • Sorption/Desorption Cycle: Subject the sample to a pre-defined humidity program. A typical cycle involves increasing the RH in steps (e.g., 10% increments from 0% to 90% RH) and then decreasing it back to 0% RH. The instrument holds at each RH step until mass equilibrium is reached.

  • Data Analysis: Plot the change in mass (%) against the relative humidity. The shape of this sorption-desorption isotherm reveals the hygroscopic nature of the salt. A significant mass increase indicates high hygroscopicity.

Causality in Protocol Design: The use of a full sorption and desorption cycle is crucial. It not only quantifies the extent of water uptake but also reveals the reversibility of the process. Hysteresis in the isotherm can indicate that the absorbed water has induced an irreversible physical change, such as an amorphous-to-crystalline transition or the formation of a hydrate.

DVS_Workflow start Place 10-20 mg Sample in DVS Instrument dry Dry at 0% RH until Mass Equilibrium start->dry sorption Increase RH in Steps (0% -> 90%) dry->sorption Sorption Phase desorption Decrease RH in Steps (90% -> 0%) sorption->desorption Desorption Phase plot Plot % Mass Change vs. % RH desorption->plot classify Classify Hygroscopicity (e.g., non-hygroscopic, very hygroscopic) plot->classify

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.